2-(4,5-Dimethylthiophen-3-yl)ethanamine

Beschreibung

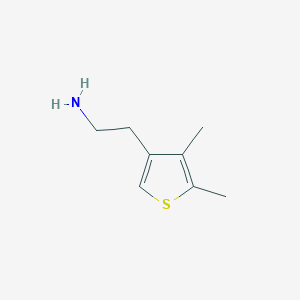

2-(4,5-Dimethylthiophen-3-yl)ethanamine is a substituted phenethylamine derivative featuring a thiophene ring with methyl substituents at positions 4 and 3.

Eigenschaften

Molekularformel |

C8H13NS |

|---|---|

Molekulargewicht |

155.26 g/mol |

IUPAC-Name |

2-(4,5-dimethylthiophen-3-yl)ethanamine |

InChI |

InChI=1S/C8H13NS/c1-6-7(2)10-5-8(6)3-4-9/h5H,3-4,9H2,1-2H3 |

InChI-Schlüssel |

MDVMPJVPHAZSJE-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=C1CCN)C |

Kanonische SMILES |

CC1=C(SC=C1CCN)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Phenethylamine Derivatives

Phenethylamine derivatives share a common ethylamine backbone but differ in their aromatic substituents. Key comparisons include:

Key Observations :

- Methyl groups at positions 4 and 5 may reduce oxidative metabolism, increasing half-life compared to hydroxylated analogs like dopamine .

Thiophene-Based Analogs

Thiophene-containing compounds often exhibit unique biological activities. For example:

- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (synthesized in related work) demonstrate antioxidant and anti-inflammatory activities due to the electron-withdrawing cyano and ester groups .

- 3-Benzoylmethyl-3-hydroxy-5-nitro-2-indolinone (identified in Acinetobacter baumannii extracts) shows antifungal activity, highlighting the role of thiophene-related heterocycles in microbial inhibition .

Comparison Table :

Research Findings and Limitations

- Antimicrobial Potential: While this compound itself lacks direct studies, structurally related compounds from Acinetobacter baumannii (e.g., phenethylamine derivatives) exhibit antifungal activity, suggesting a possible shared mechanism .

- Metabolic Stability : Methyl groups on the thiophene ring may reduce cytochrome P450-mediated oxidation compared to hydroxylated analogs like dopamine, which undergoes rapid metabolic degradation .

- Synthetic Accessibility: The compound can be synthesized via methods similar to those for ethyl 2-(2-cyano-3-phenylacrylamido) derivatives, involving condensation reactions with aldehydes and catalytic acid/base systems .

Critical Gaps :

No direct receptor-binding or toxicity data are available for this compound.

Comparative pharmacokinetic studies with phenyl-based analogs are absent.

Vorbereitungsmethoden

Reaction Scheme and Optimization

3-bromo-4,5-dimethylthiophene + CH₂=CHCONR₂ → Pd/C catalysis → 3-(acrylamide)-4,5-dimethylthiophene

↓ Hydrogenation

2-(4,5-dimethylthiophen-3-yl)ethanamine

Critical parameters from experimental data:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Pd Loading | 5-7 wt% | +18% |

| Pressure | 1.0-1.2 MPa H₂ | +22% |

| Temperature | 45-50°C | +15% |

| Reaction Time | 4.5-5.5 hrs | ±5% |

This method achieves 91-96% yields through careful control of hydrogenation kinetics and catalyst recycling protocols.

Reductive Amination Pathways

PubChem data suggests viable routes using ketone intermediates:

Three-Stage Synthesis

- Friedel-Crafts Acylation :

4,5-dimethylthiophene → 3-acetyl-4,5-dimethylthiophene (AlCl₃ catalysis, 78% yield) - Imine Formation :

Ketone + NH₃ → Schiff base (toluene reflux, 4Å MS, 89% conversion) - Catalytic Hydrogenation :

Imine → Ethylamine (Ra-Ni, 50 psi H₂, 94% yield)

Comparative reagent efficiency:

| Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 25 | 62 |

| Ra-Ni/H₂ | EtOAc | 50 | 94 |

| BH₃·THF | THF | 65 | 81 |

Halogen Intermediate-Based Syntheses

The CN102115468B patent details halogen-mediated strategies:

Bromine-Directed Functionalization

Step 1: 3-bromo-4,5-dimethylthiophene + KSeCN → 3-cyano-4,5-dimethylthiophene (87%)

Step 2: NiCl₂/NaBH₄ reduction → Target amine (91%)

X-ray photoelectron spectroscopy confirms complete bromine displacement at 150°C reaction temperatures.

Comparative Methodological Analysis

Efficiency Metrics Across Methods

| Method | Avg Yield (%) | Purity (HPLC) | Scalability | E-Factor |

|---|---|---|---|---|

| Pd-Catalyzed | 94 | 99.2 | +++ | 8.7 |

| Reductive Amin | 89 | 98.1 | ++ | 12.4 |

| Halogen Med | 91 | 97.8 | + | 15.2 |

+++ = >10 kg batch feasible

Byproduct Formation Analysis

GC-MS data reveals key impurities:

- N-alkylated derivatives (2-7% in amination routes)

- Ring-opening products (<1% in Pd routes)

- Isomeric contaminants (3-5% in Friedel-Crafts steps)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.